molecular formula C19H15N5O4S B11645596 (6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11645596
M. Wt: 409.4 g/mol
InChI Key: GCTGIWGUFIOBRR-TZJGTLJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure with a thiadiazolo[3,2-a]pyrimidine core, which is fused with a furan ring and substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan ring and the nitrophenyl group. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Substitution with the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

The compound (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Materials Science: The compound’s heterocyclic core makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which combines a thiadiazolo[3,2-a]pyrimidine core with a furan ring and a nitrophenyl group. This unique combination of functional groups and heterocycles imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H15N5O4S

Molecular Weight

409.4 g/mol

IUPAC Name

(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H15N5O4S/c1-2-5-16-22-23-17(20)13(18(25)21-19(23)29-16)10-11-8-9-15(28-11)12-6-3-4-7-14(12)24(26)27/h3-4,6-10,20H,2,5H2,1H3/b13-10-,20-17?

InChI Key

GCTGIWGUFIOBRR-TZJGTLJJSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.